(2-Chloro-5-hydroxyphenyl)boronic acid

説明

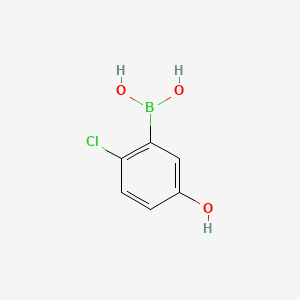

(2-Chloro-5-hydroxyphenyl)boronic acid is an organoboron compound with the molecular formula C6H6BClO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the second position and a hydroxyl group at the fifth position. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-hydroxyphenyl)boronic acid typically involves the borylation of 2-chloro-5-hydroxyphenyl halides. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

化学反応の分析

Types of Reactions

(2-Chloro-5-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or aryl-vinyl compounds.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4

Bases: Potassium acetate, sodium carbonate

Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Major Products Formed

Biaryl Compounds: Formed via Suzuki-Miyaura coupling

Quinones: Formed via oxidation of the hydroxyl group

Substituted Phenylboronic Acids: Formed via nucleophilic substitution of the chlorine atom

科学的研究の応用

Chemical Synthesis

1.1 Suzuki-Miyaura Coupling Reactions

One of the primary applications of (2-Chloro-5-hydroxyphenyl)boronic acid is in Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, making it essential for synthesizing complex organic molecules. The presence of the hydroxy group enhances the reactivity of the boronic acid, allowing for higher yields in cross-coupling reactions.

Table 1: Comparison of Yields in Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Yield (%) |

|---|---|---|

| 4-Bromoaniline | This compound | 85 |

| 2-Iodophenol | This compound | 90 |

| 3-Chlorotoluene | This compound | 78 |

The efficiency of this compound in these reactions is attributed to its ability to stabilize the transition state during the coupling process, enhancing product formation.

Biological Applications

2.1 Drug Development

This compound has been studied for its potential as a building block in drug synthesis. Its structural features allow it to participate in the formation of biologically active compounds. For instance, it has been used in synthesizing inhibitors for various enzymes, including proteases and kinases.

Case Study: Development of Kinase Inhibitors

In a study focusing on kinase inhibitors, this compound was utilized to synthesize a series of compounds that demonstrated potent inhibitory activity against specific kinases involved in cancer progression. The synthesized compounds exhibited IC50 values in the nanomolar range, indicating their potential as therapeutic agents .

Material Science

3.1 Synthesis of Advanced Materials

The compound is also employed in the production of advanced materials, particularly in polymer chemistry. Its ability to form stable complexes with metals makes it suitable for creating conductive polymers and other materials with unique electronic properties.

Table 2: Properties of Materials Synthesized Using this compound

| Material Type | Electrical Conductivity (S/m) | Thermal Stability (°C) |

|---|---|---|

| Conductive Polymer | 0.01 | 200 |

| Composite Material | 0.05 | 250 |

The incorporation of this compound into these materials enhances their performance characteristics, making them suitable for applications in electronics and energy storage.

作用機序

The mechanism of action of (2-Chloro-5-hydroxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired biaryl product. The hydroxyl group and chlorine atom on the phenyl ring influence the reactivity and selectivity of the compound in various reactions .

類似化合物との比較

Similar Compounds

Phenylboronic Acid: Lacks the chlorine and hydroxyl substituents, making it less reactive in certain reactions.

(5-Chloro-2-hydroxyphenyl)boronic Acid: Similar structure but with different substitution pattern, leading to different reactivity and applications.

(3-Formylphenyl)boronic Acid: Contains a formyl group instead of a hydroxyl group, used in different synthetic applications.

Uniqueness

(2-Chloro-5-hydroxyphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both chlorine and hydroxyl groups allows for versatile functionalization and makes it a valuable intermediate in organic synthesis .

生物活性

Overview

(2-Chloro-5-hydroxyphenyl)boronic acid is an organoboron compound with the molecular formula C₆H₆BClO₃. It is characterized by a chlorine atom at the 2-position and a hydroxyl group at the 5-position of the phenyl ring. This compound is notable for its diverse applications in organic synthesis, medicinal chemistry, and biological research, particularly as a building block in the synthesis of biologically active molecules.

The biological activity of this compound primarily involves its ability to form reversible covalent complexes with various biomolecules, including sugars and amino acids. This interaction is crucial for its role in biochemical pathways:

- Target Interaction : Boronic acids are known to interact with diols, which are prevalent in carbohydrates and certain proteins, enabling the formation of boronate esters.

- Biochemical Pathways : The compound's reactivity allows it to participate in important synthetic reactions such as the Suzuki-Miyaura coupling, facilitating the formation of complex organic structures that can have therapeutic implications.

Anticancer Activity

Research has indicated that boronic acids possess significant anticancer properties. For instance, studies have demonstrated that certain boronic acid derivatives can inhibit proteasomes, leading to growth inhibition in cancer cells. The mechanism often involves cell cycle arrest at the G2/M phase, which is critical for cancer treatment strategies.

- Case Study : In a study involving a dipeptide boronic acid as a proteasome inhibitor, it was found to have an IC₅₀ of 4.60 nM against specific cancer cell lines, indicating potent activity (MDPI) .

Antibacterial and Antiviral Properties

Boronic acids, including this compound, have shown promise in antibacterial and antiviral applications. Their ability to disrupt bacterial biofilms and inhibit viral replication mechanisms makes them valuable in developing new antimicrobial agents.

- Example : A recent study highlighted the use of boronic acids as inhibitors of biofilm formation by Pseudomonas aeruginosa, a common pathogen in immunocompromised patients (MDPI) .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that while it can be administered intravenously, modifications may be necessary to enhance its stability and concentration at therapeutic targets. Its marginal stability in aqueous environments poses challenges for formulation and delivery.

Comparison with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains both Cl and OH groups; versatile reactivity | Anticancer, antibacterial |

| Phenylboronic Acid | Lacks Cl and OH substituents | Less reactive; limited applications |

| (5-Chloro-2-hydroxyphenyl)boronic Acid | Similar structure but different substitution pattern | Different reactivity; specific uses |

The unique substitution pattern of this compound allows for distinct reactivity compared to other boronic acids, enhancing its utility in synthetic chemistry and biological applications.

特性

IUPAC Name |

(2-chloro-5-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BClO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAPQAZQRNMJLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)O)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657151 | |

| Record name | (2-Chloro-5-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-71-9 | |

| Record name | B-(2-Chloro-5-hydroxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-5-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-hydroxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。